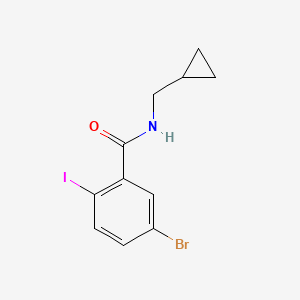

5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide

Description

Systematic IUPAC Naming

The systematic nomenclature of 5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide follows established International Union of Pure and Applied Chemistry protocols for naming complex organic compounds containing multiple functional groups and substituents. The compound's formal chemical name derives from its parent benzamide structure, with positional indicators specifying the locations of halogen substituents and the nitrogen-bound alkyl chain.

The systematic name construction begins with the benzamide core, representing the fundamental aromatic ring system bearing a carboxamide functional group. The benzamide classification places this compound within the broader category of aromatic amides, which constitute derivatives of benzoic acid where the carboxyl group has been converted to an amide functionality through reaction with appropriate amine precursors. The prefix components "5-Bromo" and "2-iodo" indicate the specific positions of halogen substitution on the benzene ring, following the conventional numbering system where the carbon bearing the carboxamide group serves as position 1.

The N-(cyclopropylmethyl) designation specifies the substituent attached to the amide nitrogen atom, consisting of a methylene bridge connecting the nitrogen to a three-membered cyclopropyl ring. This nomenclature reflects the systematic approach to naming N-substituted amides, where the substituent attached to nitrogen is designated with the prefix "N-" followed by the systematic name of the alkyl or aryl group.

CAS Registry and Molecular Identification

The Chemical Abstracts Service registry number 1880132-74-0 serves as the unique identifier for this compound within global chemical databases and regulatory systems. This registry number provides unambiguous identification regardless of naming variations or language differences, facilitating accurate communication within the international scientific community.

The molecular formula C₁₁H₁₁BrINO reflects the compound's atomic composition, indicating eleven carbon atoms, eleven hydrogen atoms, one bromine atom, one iodine atom, one nitrogen atom, and one oxygen atom. The molecular weight of 380.02 daltons positions this compound within the range typical of small to medium-sized organic molecules suitable for various synthetic and analytical applications.

Table 1: Molecular Identification Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 1880132-74-0 |

| Molecular Formula | C₁₁H₁₁BrINO |

| Molecular Weight | 380.02 g/mol |

| MDL Number | MFCD32633036 |

| SMILES Notation | O=C(NCC1CC1)C2=CC(Br)=CC=C2I |

The Simplified Molecular Input Line Entry System notation O=C(NCC1CC1)C2=CC(Br)=CC=C2I provides a linear text representation of the molecular structure. This encoding system facilitates computer processing and database searching by representing the three-dimensional molecular structure as a sequence of characters indicating atomic connectivity and bonding patterns.

Additional molecular descriptors include the International Chemical Identifier key YEILVPPPKUIJFL-UHFFFAOYSA-N, which serves as a standardized hash representation of the molecular structure. These various identification systems collectively ensure precise compound identification across different databases, software platforms, and regulatory frameworks.

Structural Isomerism and Functional Group Analysis

The structural analysis of this compound reveals multiple potential isomeric relationships within the broader family of dihalogenated benzamide derivatives. Positional isomerism represents the primary form of structural variation possible for this compound, where the bromine and iodine substituents could occupy different positions on the benzene ring while maintaining the same molecular formula.

The benzamide functional group serves as the central structural motif, characterized by the carbonyl carbon directly bonded to the aromatic ring and the amide nitrogen. This arrangement classifies the compound within the aromatic amide family, distinguishing it from aliphatic amides through the direct attachment of the carbonyl group to the benzene ring system. The amide functionality exhibits characteristic structural features including partial double bond character in the carbon-nitrogen bond due to resonance effects, resulting in restricted rotation around this bond.

Table 2: Functional Group Classification Analysis

| Functional Group | Location | Structural Characteristics |

|---|---|---|

| Aromatic Ring | Central core | Benzene ring with substitution pattern |

| Amide Group | Position 1 | Carbonyl carbon bonded to aromatic ring |

| Halogen Substituents | Positions 2, 5 | Iodine at position 2, Bromine at position 5 |

| Cyclopropylmethyl | N-substituent | Three-membered ring via methylene bridge |

The dual halogen substitution pattern creates significant potential for structural isomerism, as the bromine and iodine atoms could theoretically occupy any of the available aromatic positions while maintaining the same molecular formula. However, the specific 5-bromo-2-iodo substitution pattern of this compound represents just one possible arrangement among numerous positional isomers. Related compounds such as 3-bromo-N-(cyclopropylmethyl)-4-iodobenzamide demonstrate alternative substitution patterns that maintain the same molecular formula while exhibiting different physical and chemical properties.

The cyclopropylmethyl substituent attached to the amide nitrogen introduces additional structural complexity through its three-membered ring system. This cycloalkyl group contributes significant ring strain due to the 60-degree bond angles in the cyclopropyl ring, which deviate substantially from the preferred tetrahedral angle of 109.5 degrees. The methylene bridge connecting the cyclopropyl ring to the amide nitrogen provides conformational flexibility while maintaining the distinctive structural features of both the cycloalkyl system and the benzamide core.

Functional group analysis reveals the compound's classification as a secondary amide, where the nitrogen atom bears one hydrogen atom and one carbon-containing substituent. This classification distinguishes it from primary amides, which would bear two hydrogen atoms on nitrogen, and tertiary amides, which would have two carbon-containing substituents on nitrogen. The secondary amide classification influences the compound's hydrogen bonding capabilities, conformational preferences, and potential for further chemical modifications.

Properties

IUPAC Name |

5-bromo-N-(cyclopropylmethyl)-2-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrINO/c12-8-3-4-10(13)9(5-8)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEILVPPPKUIJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=C(C=CC(=C2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Bromo-2-iodobenzoic Acid or Derivatives

- The precursor 5-iodo-2-bromobenzoic acid is synthesized by selective halogenation of o-bromobenzoic acid using N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS) under controlled conditions (50–120 °C, 2–10 hours) in solvents such as toluene or hexanaphthene.

- NIS is prepared in situ by reacting NBS with iodine in hexanaphthene at 50–60 °C, yielding NIS with high purity and yield (~92%).

- The iodination step involves adding NIS to o-bromobenzoic acid in acidic medium (e.g., 30% HCl) at low temperature (5–10 °C), followed by extraction and purification to yield 5-iodo-2-bromobenzoic acid with ~72% yield.

Conversion to Benzoyl Chloride or Benzyl Alcohol

Formation of the Benzamide Core

- The acid chloride intermediate reacts with cyclopropylmethylamine to form the corresponding benzamide.

- This amidation is typically conducted under mild conditions, often in the presence of a base (e.g., triethylamine) to neutralize the generated HCl.

- Purification is performed by crystallization or chromatography to isolate the benzamide.

N-Alkylation with Cyclopropylmethyl Group

- When the starting material is the halogenated benzamide, the cyclopropylmethyl group can be introduced via N-alkylation using cyclopropylmethyl bromide or chloride under basic conditions.

- Alternatively, direct amidation with cyclopropylmethylamine as described above incorporates the cyclopropylmethyl group in one step.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| NIS Preparation | NBS + Iodine in hexanaphthene | 50–60 °C, 3–5 h | 92 | High purity NIS for selective iodination |

| Iodination of o-bromobenzoic acid | NIS in 30% HCl | 5–10 °C, 1–2 h | 72 | Controlled addition to avoid over-iodination |

| Acid chloride formation | Thionyl chloride (SOCl2) | 50 °C | — | Facilitates amidation |

| Amidation | Cyclopropylmethylamine + base | Room temp to 50 °C | High | Mild conditions prevent side reactions |

| Purification | Crystallization or column chromatography | — | — | Ensures product purity |

Research Findings and Mechanistic Insights

- The selective halogenation using NIS and NBS benefits from the controlled generation of electrophilic iodine and bromine species, enabling regioselective substitution at the 2- and 5-positions of the benzene ring.

- The use of NIS prepared in situ avoids expensive reagents like silver oxide, reducing costs and improving scalability for industrial production.

- Amidation with cyclopropylmethylamine is straightforward and yields stable benzamide products suitable for further functionalization.

- Multi-component reactions (e.g., Ugi-4CR) have been explored for related benzamide derivatives but are less common for this specific compound due to the need for precise halogen placement.

- The presence of both bromine and iodine allows for further synthetic manipulations via cross-coupling reactions if desired.

Summary Table of Key Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Yield/Outcome |

|---|---|---|---|

| Halogenation | Selective iodination of o-bromobenzoic acid | NIS (from NBS + I2), 30% HCl, 5–10 °C | 72% 5-iodo-2-bromobenzoic acid |

| Acid Chloride Formation | Conversion to acid chloride | SOCl2, 50 °C | Acid chloride intermediate |

| Amidation | Reaction with cyclopropylmethylamine | Base, mild temp | High yield benzamide |

| Purification | Crystallization or chromatography | — | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under suitable conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

Industry: The compound can be used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms, along with the cyclopropylmethyl group, contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

- Core Aromatic Rings: The benzene ring in the target compound contrasts with thiophene (), furan (), and indole () cores in analogs. Heterocyclic systems (e.g., pyrimidobenzimidazole in ) introduce planar rigidity, which can enhance binding to flat biological targets like enzymes or DNA .

- Halogen Substituents: Bromine and iodine in the target compound are electron-withdrawing, directing electrophilic substitution to the para position. In contrast, methoxy () and hydroxyl () groups are electron-donating, shifting reactivity . Fluorine in 2-amino-4-bromo-3-fluoro-5-iodobenzamide () increases polarity and metabolic stability due to its strong electronegativity .

- Indole-linked amides () leverage hydrogen bonding via hydroxyl groups, improving solubility and interaction with polar biological targets .

Biological Activity

5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide is a synthetic compound with potential biological activity, particularly in the context of medicinal chemistry and pharmacology. Its unique structural features, including a bromine and iodine atom, as well as a cyclopropylmethyl group, suggest that it may interact with various biological targets. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1880132-74-0

- Molecular Formula : C11H12BrI N2O

- Molecular Weight : 355.13 g/mol

The biological activity of this compound is hypothesized to involve its interaction with specific receptors or enzymes. The presence of halogens (bromine and iodine) can enhance the compound's lipophilicity and facilitate binding to hydrophobic pockets in proteins. This compound may act as an inhibitor or modulator of certain biological pathways, although specific targets remain to be fully elucidated.

Biological Activity Overview

Research has indicated several potential areas where this compound may exhibit biological activity:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties. The halogen atoms might contribute to this activity by disrupting microbial cell membranes or interfering with metabolic processes.

- Enzyme Inhibition : There is evidence that related benzimidazole derivatives can inhibit enzymes involved in metabolic pathways, particularly those associated with cancer metabolism. The specific IC50 values and detailed kinetics for this compound are yet to be reported in the literature.

- Neuropharmacological Effects : Compounds structurally related to this benzamide have been investigated for their effects on neurotransmitter systems, particularly in relation to opioid receptors. This suggests a potential for modulating pain pathways or influencing mood disorders.

Table 1: Summary of Related Compounds and Their Biological Activities

Example Study

In a study assessing the structural activity relationship (SAR) of various benzamides, compounds similar to this compound were synthesized and evaluated for their inhibitory effects on specific enzymes related to cancer metabolism. The results indicated that modifications at the halogen positions significantly affected the potency of these compounds against target enzymes, suggesting that further optimization could enhance biological activity.

Q & A

Q. What are the established synthetic pathways for 5-Bromo-N-(cyclopropylmethyl)-2-iodobenzamide?

The synthesis typically involves halogenated benzamide precursors and coupling reactions. A common approach includes:

- Amide bond formation : Reacting 5-bromo-2-iodobenzoic acid (or its activated ester/acid chloride) with cyclopropylmethylamine under coupling conditions (e.g., HATU or EDC/HOBt).

- Halogen retention : Ensuring iodine and bromine stability during synthesis by using mild temperatures (<100°C) and non-nucleophilic bases (e.g., TEA or DIPEA) .

- Purification : Prep-TLC or column chromatography is employed for isolation, as seen in analogous halogenated benzamide syntheses .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- NMR spectroscopy :

- LCMS : Molecular ion peak [M+H]+ at m/z ~409 (C₁₁H₁₀BrIN₂O), with purity ≥95% AUC .

- Elemental analysis : Confirms stoichiometry (C: ~32.3%; H: ~2.5%; N: ~6.8%) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Intermediate in drug discovery : Used to synthesize kinase inhibitors or GPCR-targeting molecules, leveraging halogen atoms for binding affinity .

- Probe for structure-activity relationships (SAR) : Modifications to the cyclopropane ring or halogen positions help study steric/electronic effects on bioactivity .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Temperature control : Lowering reaction temperatures (<80°C) minimizes dehalogenation, a common side reaction in iodobenzamide derivatives .

- Catalyst screening : Testing palladium-free coupling agents (e.g., HATU vs. EDC) to reduce metal contamination .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility, while THF may improve selectivity in amide formation .

Q. Data Contradictions :

- reports 140°C for analogous amide couplings, but this risks iodine loss. Lower temperatures (60–80°C) in yielded higher purity, suggesting context-dependent optimization .

Q. What strategies resolve structural ambiguities in halogenated benzamide derivatives?

- X-ray crystallography : Resolves positional isomerism (e.g., iodine vs. bromine substitution patterns) (see for analogous structures) .

- 2D NMR (COSY, NOESY) : Correlates cyclopropylmethyl protons with adjacent groups to confirm regiochemistry .

- Isotopic labeling : Using ¹³C-labeled amines to trace amide bond formation in complex mixtures .

Q. How do structural modifications influence the compound's physicochemical properties?

- Halogen replacement : Replacing iodine with fluorine reduces molecular weight but decreases lipophilicity (logP drops from ~3.5 to ~2.8) .

- Cyclopropane ring expansion : Replacing cyclopropylmethyl with cyclohexylmethyl increases steric bulk, lowering solubility (from ~10 mg/mL to <1 mg/mL in PBS) .

- Amide substituents : Adding electron-withdrawing groups (e.g., nitro) to the benzene ring enhances metabolic stability but reduces bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.